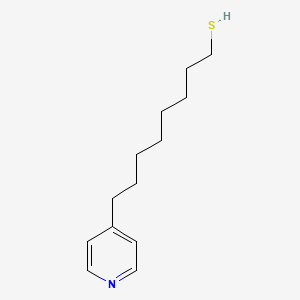
8-(Pyridin-4-yl)octane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Pyridin-4-yl)octane-1-thiol is an organic compound characterized by the presence of a pyridine ring attached to an octane chain with a thiol group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of catalysts like zinc chloride .
Industrial Production Methods
Industrial production methods for 8-(Pyridin-4-yl)octane-1-thiol may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(Pyridin-4-yl)octane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced pyridine derivatives.
Substitution: Thioethers or thioesters.
Scientific Research Applications
8-(Pyridin-4-yl)octane-1-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 8-(Pyridin-4-yl)octane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
8-(Pyridin-3-yl)octane-1-thiol: Similar structure but with the pyridine ring attached at the 3-position.
8-(Pyridin-2-yl)octane-1-thiol: Pyridine ring attached at the 2-position.
8-(Pyridin-4-yl)octane-1-amine: Amine group instead of a thiol group.
Uniqueness
8-(Pyridin-4-yl)octane-1-thiol is unique due to the specific positioning of the pyridine ring and the thiol group, which imparts distinct chemical and biological properties. Its ability to form strong interactions with proteins and other molecules makes it a valuable compound for various applications .
Properties
CAS No. |
672336-56-0 |
|---|---|
Molecular Formula |
C13H21NS |
Molecular Weight |
223.38 g/mol |
IUPAC Name |
8-pyridin-4-yloctane-1-thiol |
InChI |
InChI=1S/C13H21NS/c15-12-6-4-2-1-3-5-7-13-8-10-14-11-9-13/h8-11,15H,1-7,12H2 |
InChI Key |
ZAXRVZGOCJZQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-](/img/structure/B12544759.png)
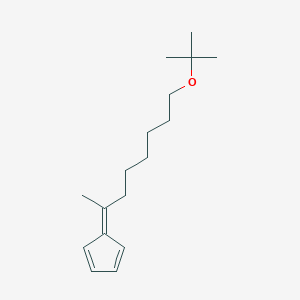
![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)

![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
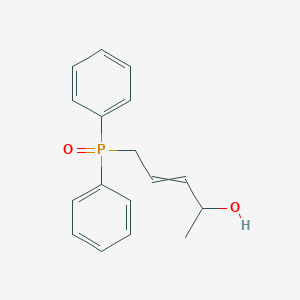
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
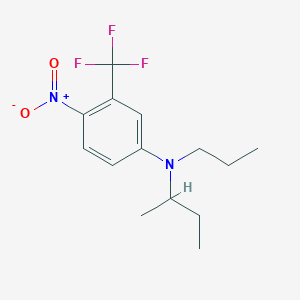
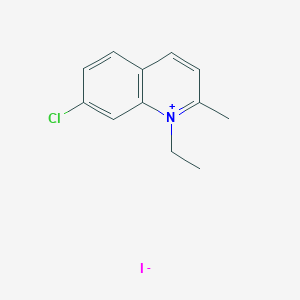

![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12544830.png)
![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
